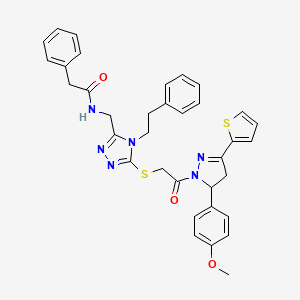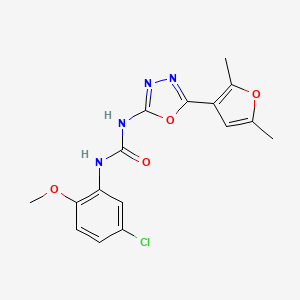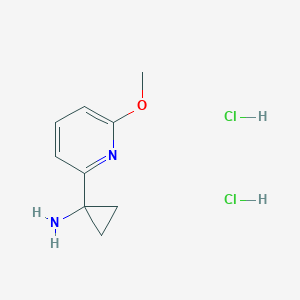
1-(3-(Thiophen-2-yl)pyrrolidin-1-yl)pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(3-(Thiophen-2-yl)pyrrolidin-1-yl)pent-4-en-1-one” is a chemical compound with the molecular formula C13H17NOS . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of “1-(3-(Thiophen-2-yl)pyrrolidin-1-yl)pent-4-en-1-one” can be analyzed using various techniques. For instance, DFT calculations can be executed by the B3LYP correlation function with the 6-311G(2d,p) basis set to obtain the geometric, electronic, and energy parameters of optimized structures .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-(Thiophen-2-yl)pyrrolidin-1-yl)pent-4-en-1-one” can be found on databases like PubChem . The compound has a molecular weight of 235.35.Scientific Research Applications
Environmental Exposure and Toxicology
Studies have focused on the environmental exposure and toxicological effects of various compounds, including organophosphorus (OP) and pyrethroid (PYR) pesticides, which are indicative of the broader concern regarding chemical exposure in humans, particularly in children. For instance, Babina et al. (2012) explored the extent of environmental exposure to neurotoxic insecticides in preschool children in South Australia, revealing widespread chronic exposure to OPs and PYRs, highlighting the need for public health policy development on the regulation and use of such chemicals (Babina et al., 2012).
Pharmacokinetics and Drug Metabolism
Research into the metabolism and disposition of pharmacologically active compounds, such as BMS-690514, an inhibitor of epidermal growth factor receptors, provides insights into how similar compounds might be absorbed, metabolized, and excreted in humans. L. Christopher et al. (2010) reported that BMS-690514 is well absorbed and extensively metabolized in humans, with excretion in both bile and urine, indicating the importance of understanding the metabolic pathways of therapeutic agents to optimize their efficacy and safety (L. Christopher et al., 2010).
properties
IUPAC Name |
1-(3-thiophen-2-ylpyrrolidin-1-yl)pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-2-3-6-13(15)14-8-7-11(10-14)12-5-4-9-16-12/h2,4-5,9,11H,1,3,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLPQULUXOKCAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Thiophen-2-yl)pyrrolidin-1-yl)pent-4-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,6-difluorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2676564.png)







![N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2676573.png)
![N-(3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2676577.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2676578.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2676584.png)
